Oxaprozin Potassium Oxaprozin Potassium Oxaprozin Potassium is the potassium salt form of oxaprozin and a member of the propionic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) with anti-inflammatory, analgesic and antipyretic properties. Oxaprozin potassium reversibly and competitively inhibits cyclooxygenases (COX), thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibits the formation of prostaglandins that are involved in pain, inflammation and fever.
See also: Oxaprozin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 174064-08-5
VCID: VC20916970
InChI: InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1
SMILES: C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]
Molecular Formula: C18H14KNO3
Molecular Weight: 331.4 g/mol

Oxaprozin Potassium

CAS No.: 174064-08-5

Cat. No.: VC20916970

Molecular Formula: C18H14KNO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Oxaprozin Potassium - 174064-08-5

Specification

Description Oxaprozin Potassium is the potassium salt form of oxaprozin and a member of the propionic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) with anti-inflammatory, analgesic and antipyretic properties. Oxaprozin potassium reversibly and competitively inhibits cyclooxygenases (COX), thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibits the formation of prostaglandins that are involved in pain, inflammation and fever.
See also: Oxaprozin (has active moiety).
CAS No. 174064-08-5
Molecular Formula C18H14KNO3
Molecular Weight 331.4 g/mol
IUPAC Name potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate
Standard InChI InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1
Standard InChI Key QTAQWNSMRSLSCG-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]
SMILES C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]
Canonical SMILES C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

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